Molecular weight and formula of N-(2-methylbenzyl)-2-furfurylamine
Molecular weight and formula of N-(2-methylbenzyl)-2-furfurylamine
An In-depth Technical Guide to N-(2-methylbenzyl)-2-furfurylamine: Physicochemical Properties, Synthesis, and Characterization
Abstract
N-(2-methylbenzyl)-2-furfurylamine is a secondary amine incorporating both a furan ring, a cornerstone of biomass-derived chemistry, and a substituted benzyl group. This combination makes it a compound of significant interest for researchers in medicinal chemistry and materials science. As a heterocyclic amine, it serves as a valuable scaffold and synthetic intermediate for developing more complex molecules, including potential pharmaceutical agents and specialized polymers. This technical guide provides a comprehensive overview of the core molecular attributes, physicochemical properties, a representative synthesis protocol via reductive amination, and a robust analytical workflow for the structural elucidation and purity assessment of N-(2-methylbenzyl)-2-furfurylamine. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their application and adaptation.
Core Molecular Attributes
The fundamental identity of a chemical compound is defined by its structure, formula, and molecular weight. These primary attributes are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.
| Attribute | Value | Source |
| IUPAC Name | N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine | PubChem[1] |
| Molecular Formula | C₁₃H₁₅NO | PubChem[1] |
| Molecular Weight | 201.26 g/mol | PubChem[1] |
| CAS Number | 225236-01-1 | PubChem[1] |
| Synonyms | Furan-2-ylmethyl-(2-methyl-benzyl)-amine, (2-furylmethyl)[(2-methylphenyl)methyl]amine | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of N-(2-methylbenzyl)-2-furfurylamine dictate its behavior in various solvents and experimental conditions. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from its constituent moieties: furfurylamine and a substituted benzyl group.
| Property | Predicted Value / Description | Rationale |
| Physical State | Colorless to pale yellow liquid | Based on furfurylamine, a related, lower molecular weight amine which is a liquid at room temperature.[2][3] |
| Odor | Faint, amine-like | Characteristic of secondary amines. |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, ethyl acetate); Poorly soluble in water. | The addition of the nonpolar 2-methylbenzyl group significantly increases hydrophobicity compared to the water-miscible parent, furfurylamine.[2] |
| Boiling Point | >150 °C | Expected to be higher than furfurylamine (145-146 °C) due to increased molecular weight.[4][5] |
| Stability | May darken upon exposure to air and light. | A common characteristic of furan-containing compounds and amines, which can absorb carbon dioxide and undergo oxidation.[2] |
Synthesis via Reductive Amination
The most direct and widely adopted method for synthesizing secondary amines like N-(2-methylbenzyl)-2-furfurylamine is the reductive amination of a carbonyl compound.[6] This one-pot reaction is highly efficient, leveraging the initial formation of an imine from furfural and 2-methylbenzylamine, followed by its immediate reduction to the target secondary amine. This strategy prevents the isolation of the often-unstable imine intermediate.
Caption: General workflow for the synthesis of N-(2-methylbenzyl)-2-furfurylamine via reductive amination.
Experimental Protocol: Representative Synthesis
This protocol is a representative example adapted from established methods for the reductive amination of furfural.[7]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq) and 2-methylbenzylamine (1.05 eq).
-
Add a suitable solvent, such as methanol or 1,4-dioxane (approx. 0.5 M concentration).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. The choice of reducing agent is critical; NaBH₄ is mild and effective, while catalytic hydrogenation (H₂ over Pd/C or Raney Ni) is an alternative for larger scales.[7]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure N-(2-methylbenzyl)-2-furfurylamine.
-
Analytical Workflow for Characterization
Unambiguous characterization of the synthesized molecule is paramount for its use in research and development. A multi-technique approach ensures confirmation of the molecular structure, identity, and purity.
Caption: A logical workflow for the analytical characterization and purity validation of the synthesized compound.
Protocol 1: Mass Spectrometry for Molecular Weight Confirmation
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Procedure:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the LC-MS or GC-MS system.
-
For LC-MS, use an electrospray ionization (ESI) source in positive ion mode.
-
Expected Result: The mass spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 202.27. High-resolution mass spectrometry (e.g., QTOF) can confirm the elemental composition C₁₃H₁₅NO.[8]
-
Protocol 2: NMR Spectroscopy for Structural Elucidation
-
Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Features: Signals corresponding to the aromatic protons of the furan and methylbenzyl rings, singlets for the benzylic and furfuryl CH₂ groups, and a singlet for the methyl (CH₃) group.
-
Expected ¹³C NMR Features: Distinct signals for each of the 13 carbon atoms, with aromatic carbons appearing in the downfield region (~110-150 ppm) and aliphatic carbons in the upfield region.
-
Protocol 3: HPLC for Purity Assessment
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Procedure:
-
Develop a suitable method using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL).
-
Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm).
-
Expected Result: A single major peak should be observed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For research-grade material, purity should typically be >95%.
-
Applications and Research Context
The structural motifs within N-(2-methylbenzyl)-2-furfurylamine make it a molecule of interest for drug development professionals.
-
Pharmaceutical Scaffolding: Furan-based chiral amines are recognized as important building blocks in medicinal chemistry, with potential applications in creating compounds that target enzymes and G-protein coupled receptors.[9]
-
Intermediate for Bioactive Molecules: Furfurylamine and its derivatives serve as key intermediates in the synthesis of pharmaceuticals such as diuretics and antiseptic agents.[2][3]
-
Materials Science: The furan ring allows for participation in polymerization reactions, making derivatives of this compound potential monomers for creating novel resins and polymers with specific thermal or chemical properties.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N-(2-methylbenzyl)-2-furfurylamine is not available, safe handling procedures can be established based on data for structurally similar compounds like furfurylamine.[10][11][12]
| Hazard Category | Precautionary Measures |
| Contact Hazard | Causes skin and eye irritation/burns.[10][12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. |
| Inhalation/Ingestion | Harmful if swallowed or inhaled.[2][12] Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. |
| Flammability | Flammable liquid and vapor.[2] Keep away from heat, sparks, and open flames. Store in a designated flammables cabinet. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light. |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids.[10][12] |
References
-
dos Santos, V. A. A., et al. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Catalysts, 11(5), 558. Retrieved from [Link]
-
El Badaoui, H., et al. (n.d.). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Retrieved from [Link]
-
Dicyclohexylamine Chemical Manufacturer. (n.d.). High Purity Furfurylamine. Retrieved from [Link]
-
Kuczyńska, J., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 83, 22-32. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furan-2-ylmethyl-(2-methyl-benzyl)-amine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Furfurylamine. Retrieved from [Link]
-
PubChemLite. (n.d.). Furfurylamine, alpha-benzyl-n-methyl- (C13H15NO). Retrieved from [Link]
-
NIST. (n.d.). 2-Furanmethanamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Qiu, S., et al. (2021). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology, 9, 786934. Retrieved from [Link]
-
Sharma, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 34(1B), 1-10. Retrieved from [Link]
-
Hubei Jiangyan Tianxiang Chemical Co., Ltd. (n.d.). 2-Furfurylamine. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Engineering and Chemistry, 5(2), 1-6. Retrieved from [Link]
-
Goti, A., et al. (n.d.). (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzofuryl)methyl] Hydroxylamine. Retrieved from [Link]
Sources
- 1. Furan-2-ylmethyl-(2-methyl-benzyl)-amine | C13H15NO | CID 795890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. microchem.fr [microchem.fr]
- 3. Buy Furfurylamine Premium Chemical Product From Trusted Manufacturer [chemicalbull.com]
- 4. High Purity Furfurylamine Manufacturer,Supplier,Exporter [dongaochem-metal.com]
- 5. 2-Furfurylamine [tianxiangchem.cn]
- 6. mdpi.com [mdpi.com]
- 7. sandermanpub.net [sandermanpub.net]
- 8. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbull.com [chemicalbull.com]
- 13. tcichemicals.com [tcichemicals.com]
